4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a methoxypyrimidine group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the tgf-beta receptor type-1 and the peroxisome proliferator-activated receptor gamma . These receptors play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
It can be inferred that the compound interacts with its target proteins, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it could influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential targets, it could influence cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
It has been used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This suggests that it may interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is not well established. It is known to be involved in Cu (I)-mediated click chemistry, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-5-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the fluorinated pyrimidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis units can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide is commonly used for introducing the fluorine atom.
Base: Triethylamine is often used to facilitate the formation of the sulfonamide linkage.
Catalysts: Palladium catalysts are used in coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as antifungal and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Radiopharmaceuticals: It serves as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 for positron emission tomography (PET) imaging.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: A similar compound used in radiopharmaceutical chemistry.
N-fluorobenzenesulfonimide: A versatile reagent for fluorination and amination reactions.
2,4-dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in various chemical syntheses.
Uniqueness
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, a methoxypyrimidine group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNLTOYQJBGNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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